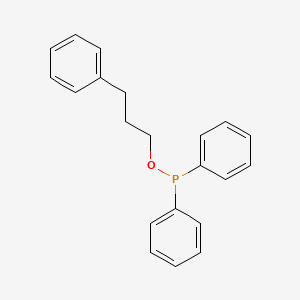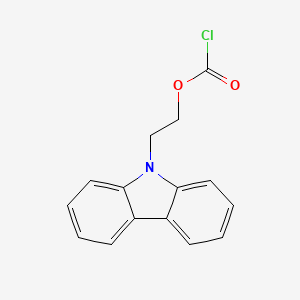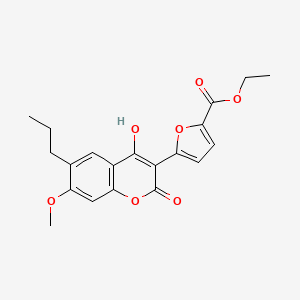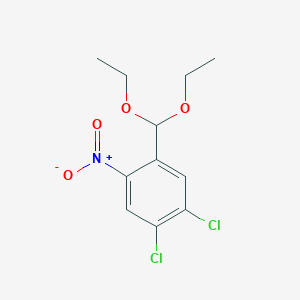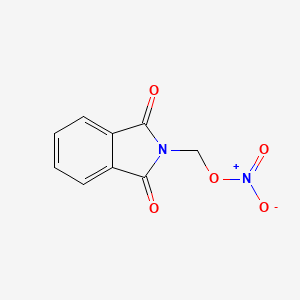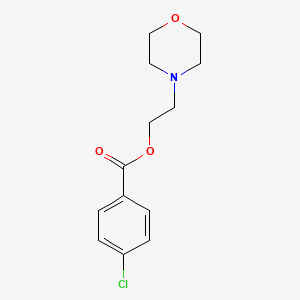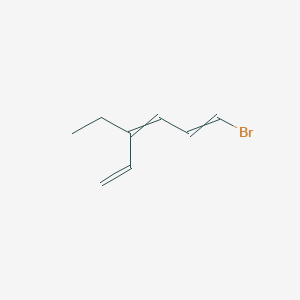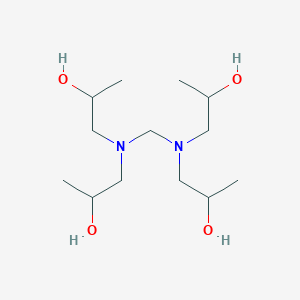![molecular formula C16H11NO2S3 B14258304 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole CAS No. 207510-62-1](/img/structure/B14258304.png)
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole is a complex organic compound characterized by its unique structure, which includes a nitrothiophene moiety and a benzodithiole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nitrothiophene Moiety: This step involves nitration of thiophene to introduce the nitro group.
Formation of the Penta-2,4-dien-1-ylidene Intermediate: This involves the reaction of the nitrothiophene with appropriate dienes under controlled conditions.
Cyclization to Form Benzodithiole: The final step involves cyclization reactions to form the benzodithiole core.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an efflux pump inhibitor in mycobacterial studies.
Industry: Potential use in the development of advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit efflux pumps in bacteria, thereby increasing the efficacy of antibiotics. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[5-(5-Nitrofuran-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole: Similar structure but with a furan ring instead of thiophene.
2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-thiadiazole: Similar structure but with a thiadiazole ring instead of benzodithiole.
Uniqueness
The uniqueness of 2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole lies in its combination of a nitrothiophene moiety with a benzodithiole core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
Propriétés
Numéro CAS |
207510-62-1 |
|---|---|
Formule moléculaire |
C16H11NO2S3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-[5-(5-nitrothiophen-2-yl)penta-2,4-dienylidene]-1,3-benzodithiole |
InChI |
InChI=1S/C16H11NO2S3/c18-17(19)15-11-10-12(20-15)6-2-1-3-9-16-21-13-7-4-5-8-14(13)22-16/h1-11H |
Clé InChI |
LSHXXLQLJGWLNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)SC(=CC=CC=CC3=CC=C(S3)[N+](=O)[O-])S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)
